Definitive Structural Identity: Precise Crystal Structure and Hydrogen-Bonding Network
The molecular and crystal structure of 5-Amino-3-methyl-1,2,4-thiadiazole has been unambiguously determined via single-crystal X-ray diffraction, providing a definitive benchmark for identity and purity [1]. This analysis reveals a planar molecular geometry and, critically, an elaborate two-dimensional hydrogen-bonded network in the solid state [1]. This level of structural detail is absent for many in-class analogs.
| Evidence Dimension | Solid-state Structural Characterization |
|---|---|
| Target Compound Data | Planar molecular structure with an elaborate 2D hydrogen-bonded network in crystal lattice. |
| Comparator Or Baseline | 5-amino-1,2,4-thiadiazole (unsubstituted) or 3-methyl-1,2,4-thiadiazole-5-thiol (not reported with similar crystal structure). |
| Quantified Difference | Unique, validated structural fingerprint not available for comparator compounds. |
| Conditions | X-ray diffraction (XRD) analysis of single crystals; 1H and 13C NMR, IR spectroscopy also provided. |
Why This Matters
Procurement of a chemical intermediate with a verified and unique solid-state structure ensures batch-to-batch consistency and reliable performance in downstream applications where crystallinity and hydrogen-bonding may be critical.
- [1] Aitken, R. A.; Slawin, A. M. Z. 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank 2018, 2018, M977. View Source
